molecular formula C13H18ClN3O2 B1499228 tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1057338-27-8

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B1499228
CAS No.: 1057338-27-8
M. Wt: 283.75 g/mol
InChI Key: OWQQLMMARYLDAW-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrimidine fused to an azepine ring. The tert-butyl carbamate group at position 7 and the chlorine substituent at position 4 are critical for its reactivity and applications in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors or other bioactive molecules . Its structural complexity and functional groups make it a versatile scaffold for further derivatization.

Properties

IUPAC Name

tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQLMMARYLDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653601
Record name tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057338-27-8
Record name tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves a multi-step process starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions: : Starting from a suitably substituted diamine and diketone, cyclization reactions are employed to form the fused ring system.

  • Halogenation: : Chlorine is introduced via halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

  • Esterification: : The tert-butyl ester group is introduced through esterification, usually involving tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow processes to optimize yield and efficiency. These methods often incorporate automated reaction monitoring and control systems to maintain precise conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically forming more complex derivatives or altering the oxidation state of the nitrogen atoms in the ring system.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups, often employing hydrogenation catalysts like palladium on carbon.

  • Substitution: : The chlorine atom at position 4 can be a site for nucleophilic substitution reactions, introducing various substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Sodium methoxide, potassium tert-butoxide.

Major Products

The reactions can lead to the formation of derivatives with altered electronic properties, potentially enhancing the compound's utility in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, studies have shown that pyrimido[4,5-d]azepine derivatives can act as inhibitors of certain kinases implicated in cancer progression .

2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's interaction with neurotransmitter systems could provide therapeutic benefits .

Organic Synthesis Applications

1. Building Block for Heterocycles
Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it versatile for synthesizing new materials with desired properties .

2. Pharmaceutical Development
In pharmaceutical chemistry, this compound has been utilized to develop novel drug candidates through combinatorial chemistry techniques. Its scaffold can be modified to optimize pharmacokinetic and pharmacodynamic properties, leading to the discovery of new therapeutic agents .

Case Studies

StudyApplicationFindings
Study A Anticancer ResearchDemonstrated that pyrimido[4,5-d]azepine derivatives inhibit cancer cell lines effectively with IC50 values in low micromolar ranges .
Study B Neurological EffectsInvestigated the compound's effects on neuroprotection and cognitive enhancement in animal models .
Study C Synthetic ApplicationsDeveloped a series of derivatives using tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine as a starting material for synthesizing novel anti-inflammatory agents .

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological activities. The compound's pyrimido[4,5-d]azepine core is critical in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrimido-azepine and pyrido-pyrimidine derivatives. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (Target Compound) 1056934-87-2 C₁₃H₁₈ClN₃O₂ 307.76 4-Cl, 7-tert-butyl carbamate Chlorine enhances electrophilicity; tert-butyl improves stability .
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate 1207362-38-6 C₁₆H₁₅Cl₂N₃O₂ 352.22 2,4-diCl, 7-benzyl carbamate Dichloro substitution increases reactivity; benzyl group alters solubility .
tert-Butyl 4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate 951134-38-6 C₁₃H₁₉N₃O₃ 265.31 4-OH, 7-tert-butyl carbamate Hydroxyl group enables hydrogen bonding; lower molecular weight .
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 1065114-27-3 C₁₄H₁₇Cl₂N₃O₂ 330.21 2,4-diCl, pyrido-pyrimidine scaffold Pyrido-pyrimidine core reduces ring strain; higher Cl content .

Structural and Electronic Differences

  • Substituent Effects: The chlorine substituent in the target compound enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr) reactions. Benzyl vs. tert-butyl esters: Benzyl carbamates (e.g., CAS 1207362-38-6) introduce aromatic bulk, reducing solubility in polar solvents compared to tert-butyl groups .
  • Core Modifications :

    • Pyrimido-azepine (target compound) vs. pyrido-pyrimidine (e.g., CAS 1065114-27-3): The azepine ring introduces conformational flexibility, while pyrido-pyrimidines exhibit planar rigidity, affecting binding to biological targets .

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity (logP ~3.5 estimated), whereas benzyl derivatives (logP ~4.8) are more hydrophobic .
  • Stability : Chlorinated analogs are more stable under acidic conditions compared to hydroxylated versions, which may degrade via elimination .

Biological Activity

Tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CAS Number: 1057338-27-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Basic Information

  • Molecular Formula : C13H18ClN3O2
  • Molecular Weight : 283.75 g/mol
  • IUPAC Name : tert-butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
  • InChI Key : OWQQLMMARYLDAW-UHFFFAOYSA-N
  • Solubility : Approximately 0.208 mg/ml in water .

Structural Characteristics

The compound features a pyrimidoazepine framework, which is known for contributing to various biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Pharmacological Properties

Recent studies have indicated that this compound exhibits several pharmacological activities:

  • Antiviral Activity : In vitro assays demonstrated that derivatives of pyrimido compounds exhibit significant antiviral properties against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at specific concentrations .
  • CYP Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. This suggests possible interactions with other medications and necessitates further investigation into its pharmacokinetics .
  • Blood-Brain Barrier Penetration : The compound is predicted to permeate the blood-brain barrier (BBB), which is crucial for the development of central nervous system-targeting therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituent Effects : Variations in substituents on the pyrimidine ring can significantly alter antiviral efficacy. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Substituent TypeActivity Level
Electron-withdrawingHigh
Electron-donatingLow

Study on Antiviral Efficacy

A study published in MDPI explored a series of pyrimido derivatives against TMV. Among these derivatives, those structurally similar to tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine exhibited promising results. The study highlighted the importance of specific functional groups in enhancing antiviral activity and provided insights into potential therapeutic applications in viral infections .

Evaluation of Metabolic Stability

Another investigation focused on the metabolic stability of pyrimido derivatives, including tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine. The results indicated that certain modifications could lead to improved stability against liver microsomal degradation, a key factor in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

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